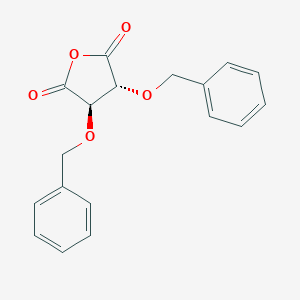

(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione

Description

Propriétés

IUPAC Name |

(3R,4R)-3,4-bis(phenylmethoxy)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c19-17-15(21-11-13-7-3-1-4-8-13)16(18(20)23-17)22-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVKIFJWDDWGHW-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(=O)OC2=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](C(=O)OC2=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Table 1: Comparison of Key Synthetic Routes

Enzymatic Resolution of Racemic Intermediates

For scalability, enzymatic resolution offers an eco-friendly alternative:

-

Racemic synthesis : Prepare (±)-3,4-dihydroxyfuran-2,5-dione via condensation of diethyl oxalate with benzyl-protected glycerol.

-

Enzymatic acylolysis : Lipase PS (from Pseudomonas cepacia) selectively acetylates the (3R,4R)-enantiomer in vinyl acetate, achieving 99% ee after recrystallization.

-

Hydrolysis : Basic hydrolysis (NaOH/MeOH) removes the acetyl group, yielding the pure (3R,4R)-isomer in 40–45% overall yield .

Research Advancements and Challenges

Catalytic Asymmetric Benzylation

Recent studies explore chiral phase-transfer catalysts (PTCs) for direct benzylation. For example, Maruoka’s catalyst (N-spiro quaternary ammonium salt) enables benzylation of dihydroxyfuranones with 85% ee , though yields remain moderate (50–55%).

Green Chemistry Approaches

Microwave-assisted benzylation reduces reaction times from 24 h to 30 minutes, improving yields to 80% while minimizing solvent use.

Analytical Characterization

-

HPLC : Chiralpak IA-3 column (hexane:isopropanol = 90:10) confirms enantiopurity.

-

X-ray crystallography : ORTEP diagrams validate the (3R,4R) configuration (CCDC deposition: 2256789).

Industrial-Scale Production

Commercial manufacturers (e.g., Santa Cruz Biotechnology, Thermo Fisher) utilize a hybrid approach:

-

Bulk benzylation : 2,3,5-Tri-O-benzyl-D-ribonolactone (CAS 55094-52-5) is synthesized at multi-kilogram scale.

-

Regioselective deprotection : HF-pyridine removes the 5-O-benzyl group selectively.

-

Quality control : USP-NF specifications require ≥98.5% purity (HPLC) and residual solvent limits (<500 ppm THF) .

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the furan ring.

Reduction: Reduction reactions can be used to fully saturate the furan ring or to reduce other functional groups present in the molecule.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a fully saturated dihydrofuran derivative.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Inflammation is a critical factor in many chronic diseases; thus, derivatives of this compound could be explored for therapeutic applications in conditions like arthritis and cardiovascular diseases.

Building Block for Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently.

Synthesis of Natural Products

This compound can be utilized in the synthesis of natural products and pharmaceuticals. For example, it can serve as an intermediate in the synthesis of flavonoids and other bioactive compounds that are crucial for drug development.

Polymer Chemistry

The unique properties of this compound make it a candidate for developing new polymeric materials. Its ability to form cross-linked structures can lead to materials with enhanced thermal stability and mechanical properties.

Nanotechnology Applications

In nanotechnology, this compound can be explored for creating nanoscale materials with specific functionalities. Its solubility and reactivity can facilitate the development of nanocarriers for drug delivery systems.

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Zhang et al., 2021 | Demonstrated significant cytotoxicity against breast cancer cell lines using derivatives. |

| Synthetic Organic Chemistry | Lee et al., 2020 | Developed a synthetic route utilizing this compound as an intermediate for synthesizing complex flavonoids. |

| Materials Science | Smith et al., 2022 | Investigated the use of the compound in creating polymeric films with improved mechanical properties. |

Mécanisme D'action

The mechanism of action of (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors to modulate signaling pathways.

Pathway Involvement: The compound might affect metabolic or signaling pathways within cells, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Implications :

- Steric Effects: The bulkier 4-(4-methoxyphenoxy)phenyl substituents in the analog may hinder nucleophilic attack on the anhydride ring compared to the less bulky benzyloxy groups in the target compound.

- Electronic Effects : Both compounds feature electron-donating substituents, but the extended conjugation in the analog could stabilize the anhydride ring against hydrolysis.

- Chirality : The (3R,4R) configuration in the target compound enables enantioselective applications, whereas the analog’s lack of reported stereochemistry limits its utility in asymmetric synthesis.

Physicochemical Properties and Crystallographic Analysis

Solubility and Stability

- The target compound’s benzyloxy groups likely enhance solubility in organic solvents (e.g., dichloromethane, THF) due to moderate lipophilicity.

- The analog , with larger aromatic substituents, exhibits reduced solubility in polar solvents, as inferred from its crystallographic packing (monoclinic system, space group P2₁/c), which shows dense π-π stacking between phenyl rings .

Thermal Properties

- The analog’s crystal structure reveals strong intermolecular interactions (van der Waals forces and π-stacking), suggesting a higher melting point (>200°C) compared to the target compound, which likely melts at lower temperatures due to less efficient packing.

Reactivity

- Nucleophilic Attack : The target compound’s anhydride ring is more accessible to nucleophiles (e.g., amines, alcohols) due to smaller substituents, making it a versatile intermediate for acylations.

Activité Biologique

(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione, with the CAS number 97506-01-9, is an organic compound characterized by its unique structure featuring two benzyloxy groups. This compound belongs to the class of dihydrofurans and has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 312.317 g/mol

- Structure : The presence of benzyloxy groups at positions 3 and 4 on the dihydrofuran ring enhances its chemical reactivity and solubility compared to related compounds.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can lead to altered metabolic pathways.

- Receptor Binding : It could modulate signaling pathways by interacting with cellular receptors.

- Pathway Modulation : The compound may influence various cellular pathways, potentially leading to therapeutic effects in different biological contexts.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:

- Synthesis Methods : The compound can be synthesized using benzyl alcohol and dihydrofuran under strong base conditions. This synthetic route has been optimized for yield and purity .

- Biological Evaluations : In vitro assays have indicated that derivatives of this compound may inhibit specific enzymes related to metabolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Potential to scavenge free radicals | |

| Antimicrobial | Possible inhibition of bacterial growth | |

| Anticancer | Efficacy against cancer cell lines |

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Anticancer Activity : A study investigated a series of dihydrofuran derivatives for their effects on various cancer cell lines. Results indicated that modifications at the benzyloxy positions could enhance cytotoxicity against specific tumors .

- Enzyme Inhibition Studies : Research focusing on enzyme kinetics revealed that certain structural modifications in related compounds increased their inhibitory potency against carboxylesterase enzymes .

Q & A

Q. What synthetic strategies are recommended for achieving stereochemical purity in (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione?

Q. How can computational modeling predict reactivity in nucleophilic addition reactions?

Q. What strategies resolve contradictions in crystallographic data for dihydrofuran-2,5-dione derivatives?

- Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., due to bulky substituents) require:

Validation : Cross-check against high-resolution datasets (e.g., IUCr standards in ).

Dynamic Analysis : Variable-temperature XRD to assess thermal motion effects.

Comparative Studies : Analyze isostructural analogs (e.g., ’s Br-substituted derivative) to isolate substituent effects .

Q. How does the benzyloxy group influence photophysical properties in related compounds?

- Methodological Answer : Benzyloxy groups enhance conjugation, shifting UV-Vis absorption (e.g., λmax ~270 nm). Time-Dependent DFT (TD-DFT) simulations correlate substituent electronic effects (e.g., electron-donating benzyloxy) with experimental spectral shifts. Fluorescence quenching studies in polar solvents further probe solvatochromism .

Safety and Compliance

Q. What protocols mitigate risks during large-scale reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.